molecular formula C14H14ClNO5S2 B10869966 Methyl 5-chloro-3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10869966
M. Wt: 375.9 g/mol
InChI Key: FAKSKKDUZZYYOB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-{[(3-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C14H14ClNO5S2. This compound is known for its unique structural features, which include a thiophene ring, a sulfonamide group, and a methoxybenzyl moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-{[(3-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Chlorine Atom: Chlorination of the thiophene ring is achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated thiophene with a sulfonamide reagent, such as methanesulfonamide, in the presence of a base.

    Attachment of the Methoxybenzyl Group: The final step involves the nucleophilic substitution reaction between the sulfonamide intermediate and 3-methoxybenzyl chloride, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[(3-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-chloro-3-{[(3-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-{[(3-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • Methyl 5-chloro-N-(methoxycarbonylmethyl)-3-sulfamoyl-thiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-3-{[(3-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxybenzyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14ClNO5S2

Molecular Weight

375.9 g/mol

IUPAC Name

methyl 5-chloro-3-[(3-methoxyphenyl)methylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H14ClNO5S2/c1-20-10-5-3-4-9(6-10)8-16-23(18,19)11-7-12(15)22-13(11)14(17)21-2/h3-7,16H,8H2,1-2H3

InChI Key

FAKSKKDUZZYYOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Origin of Product

United States

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